Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a trimethylsilyloxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Used in various chemical syntheses.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used in the development of targeted protein degradation technologies.
Uniqueness
Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyloxyacetyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H29NO4Si |
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Molecular Weight |
315.48 g/mol |
IUPAC Name |
tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO4Si/c1-15(2,3)20-14(18)16-9-7-12(8-10-16)13(17)11-19-21(4,5)6/h12H,7-11H2,1-6H3 |
InChI Key |
OFFQMKSHKBOATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CO[Si](C)(C)C |
Origin of Product |
United States |
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